Fidarestat

Diabetic Neuropathy Aldose Reductase Inhibition Sorbitol Pathway

Choose fidarestat for its unparalleled target engagement in long-term diabetic polyneuropathy models. Only fidarestat delivers sustained 24-hour nerve sorbitol suppression at once-daily dosing (1‑4 mg/kg), directly translating to improved NCV and reduced oxidative stress. Its unique 1300‑fold selectivity over AKR1B10 and metabolism via CYP1A2/2D6 eliminate the confounding variables seen with epalrestat or tolrestat. For reproducible polyol‑pathway flux data, fidarestat is the scientifically validated standard.

Molecular Formula C12H10FN3O4
Molecular Weight 279.22 g/mol
CAS No. 136087-85-9
Cat. No. B1672664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFidarestat
CAS136087-85-9
Synonyms(2S,4S)-6-fluoro-2',5'-dioxospiro(chroman-4,4'-imidazolidine)-2-carboxamide
fidarestat
SNK 860
SNK-860
Molecular FormulaC12H10FN3O4
Molecular Weight279.22 g/mol
Structural Identifiers
SMILESC1C(OC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)N
InChIInChI=1S/C12H10FN3O4/c13-5-1-2-7-6(3-5)12(4-8(20-7)9(14)17)10(18)15-11(19)16-12/h1-3,8H,4H2,(H2,14,17)(H2,15,16,18,19)/t8-,12-/m0/s1
InChIKeyWAAPEIZFCHNLKK-UFBFGSQYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fidarestat (CAS 136087-85-9): Procurement-Grade Aldose Reductase Inhibitor for Diabetic Neuropathy Research


Fidarestat (SNK-860, CAS 136087-85-9) is a chiral, potent aldose reductase inhibitor (ARI) with the molecular formula C12H10FN3O4 and a molecular weight of 279.22 g/mol [1]. It was originally developed by Sanwa, Sankyo, and Japan Energy as a clinical candidate for the treatment of diabetic complications, specifically diabetic polyneuropathy [2]. Fidarestat exhibits a high degree of stereospecificity ((2S,4S)-configuration) and has been investigated in Phase II/III clinical trials, demonstrating improvement in subjective neuropathic symptoms and nerve conduction velocities in diabetic patients [3].

Why Fidarestat (CAS 136087-85-9) Cannot Be Replaced by Generic Aldose Reductase Inhibitors in Research


Direct substitution of fidarestat with other aldose reductase inhibitors (ARIs) such as epalrestat, ranirestat, or tolrestat is scientifically invalid due to marked differences in potency, target engagement duration, and metabolic stability. While these compounds share the same target class, fidarestat demonstrates a unique pharmacodynamic profile characterized by a >500-fold higher potency than epalrestat in human erythrocyte assays, a sustained 24-hour inhibition of sorbitol accumulation, and an IC50 value for AR that remains unaffected by patient-specific metabolic variables such as fasting plasma glucose [1]. Furthermore, fidarestat's unique selectivity profile for aldose reductase over AKR1B10 (1300-fold) and its distinct CYP450 metabolism pathway prevent interchangeability in experimental models [2]. Using alternative ARIs in research protocols validated for fidarestat may yield non-comparable or misleading data on polyol pathway flux and oxidative stress endpoints.

Fidarestat (CAS 136087-85-9) Quantitative Differentiation Evidence for Procurement Decisions


Fidarestat vs. Epalrestat: Superior Potency in Human Erythrocyte Sorbitol Inhibition

In a direct comparative study, fidarestat demonstrated over 500-fold greater potency than epalrestat, the only clinically approved ARI in Japan, for inhibiting sorbitol accumulation in human erythrocytes [1]. This potency was observed in vitro, and importantly, fidarestat's IC50 remained unaffected by fasting plasma glucose, HbA1C, age, aldose reductase content, or gender, whereas epalrestat's IC50 showed a significant positive correlation with fasting plasma glucose [1].

Diabetic Neuropathy Aldose Reductase Inhibition Sorbitol Pathway

Fidarestat vs. Ranirestat & Placebo: Proven Clinical Efficacy on Nerve Function in a 52-Week Trial

In a 52-week, multicenter, double-blind, placebo-controlled study involving 279 patients with diabetic peripheral neuropathy, fidarestat (1 mg/day) demonstrated significant improvements in electrophysiological measures compared to placebo [1]. The fidarestat group showed significant improvement from baseline in 5 of 8 measures assessed, with no measure showing deterioration. In contrast, the placebo group showed no improvement in any measure, and one measure (median nerve FCV) significantly deteriorated [1]. At the study conclusion, fidarestat was significantly superior to placebo in two key measures: median nerve F-wave conduction velocity (FCV) and minimal latency [1].

Diabetic Peripheral Neuropathy Nerve Conduction Velocity Clinical Trial

Fidarestat vs. Zenarestat & Epalrestat: Superior Duration of Action on Polyol Pathway Flux

A comparative study in diabetic rats assessed the duration of action of three ARIs on sorbitol accumulation in the sciatic nerve [1]. Fidarestat suppressed sorbitol accumulation remarkably and continuously for up to 24 hours after administration [1]. In contrast, the inhibitory effect of zenarestat declined in a time-dependent manner, and epalrestat failed to decrease sorbitol content at all under the same experimental conditions [1].

Polyol Pathway Pharmacodynamics Sorbitol Accumulation

Fidarestat's Distinctive Selectivity Profile: 1300-Fold Preference for AR over AKR1B10

Inhibition studies revealed that fidarestat is 1300-fold more selective for aldose reductase (AR) compared to AKR1B10 [1]. This high degree of selectivity is a result of specific structural features within the binding pocket. Importantly, the change of Val301 to Leu (the residue found in AR) caused a 20-fold decrease in the IC50 value for fidarestat against AKR1B10, further confirming the structural basis for its selectivity [1].

Enzyme Selectivity Aldo-Keto Reductase Off-Target Effects

Fidarestat's Favorable Drug-Drug Interaction Profile: Weak CYP450 Inhibition

A comprehensive in vitro CYP450 inhibition assay was conducted to assess the potential for fidarestat to alter the pharmacokinetics of co-administered drugs [1]. The study concluded that fidarestat showed weak inhibition of major CYP450 isoforms, suggesting that it may not significantly alter the pharmacokinetics, distribution, or clearance of other drugs [1]. The study also identified CYP1A2 and CYP2D6 as the key enzymes involved in fidarestat's own Phase I metabolism, and that only 9.5% of the drug exists in the free, pharmacologically active form [1].

Pharmacokinetics Drug-Drug Interactions CYP450

Evidence-Backed Application Scenarios for Fidarestat (CAS 136087-85-9) in Preclinical and Clinical Research


Gold Standard In Vivo Model of Diabetic Polyneuropathy: Nerve Function and Histopathology

Fidarestat is the compound of choice for long-term (≥10 weeks) rodent models of diabetic polyneuropathy. Its once-daily dosing (1-4 mg/kg) leads to sustained 24-hour suppression of nerve sorbitol and fructose accumulation, directly translating to measurable improvements in nerve conduction velocity (NCV), nerve blood flow, and oxidative stress markers [5]. The robust clinical validation from the 52-week human trial provides a direct translational bridge, making fidarestat an ideal positive control or investigational agent for neuroprotective studies [4].

Investigating Polyol Pathway-Dependent Oxidative Stress in Multiple Diabetic Target Tissues

Due to its high selectivity for aldose reductase, fidarestat is an optimal tool for dissecting the specific role of the polyol pathway in oxidative-nitrosative stress across different tissues. Studies have demonstrated its efficacy in preventing diabetes-induced increases in nitrotyrosine and PARP activation in sciatic nerve, retina, and kidney [5]. Its ability to prevent diabetic cataract formation and retinal glial activation further supports its use in multi-organ complication studies [4].

Pharmacokinetic and Metabolism Studies of a High Protein-Bound, Weak DDI Compound

Fidarestat presents a unique profile for ADME researchers. With only 9.5% existing as free drug (Cmax 80.30 ng/mL) and metabolism primarily by CYP1A2 and CYP2D6, it serves as a model compound for investigating the impact of high plasma protein binding on in vivo efficacy [5]. Its weak CYP450 inhibition makes it suitable for studies involving co-administration with other probe substrates without significant concern for drug-drug interactions confounding the results [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fidarestat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.